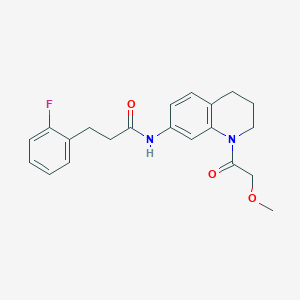

3-(2-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Descripción

This compound belongs to the tetrahydroquinoline (THQ) class, characterized by a bicyclic core fused with a substituted phenyl group. The structure includes a 2-fluorophenyl moiety linked via a propanamide chain to the 7-position of the THQ ring. The 1-position of the THQ core is modified with a 2-methoxyacetyl group, which enhances solubility and modulates receptor interactions.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUYGPTMGPMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the reaction of benzene derivatives with fluorinating agents. The tetrahydroquinoline moiety is often prepared through the reduction of quinoline derivatives. The final step involves coupling the fluorophenyl group with the tetrahydroquinoline moiety using appropriate coupling reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can involve nucleophiles such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

Key Structural Features

The table below highlights structural differences between the target compound and its closest analogs:

Substituent Impact on Activity

- 2-Methoxyacetyl Group (Position 1) : This substituent is shared with compounds like 3i and the thiophene-containing acrylamide analog . It likely enhances metabolic stability and modulates MOR binding kinetics, as seen in MOR agonists with mixed efficacy profiles .

- 2-Fluorophenyl vs. Benzyl/Thiophene Groups: The fluorine atom in the target compound may improve membrane permeability and reduce off-target interactions compared to bulkier benzyl groups (e.g., 3i) .

Pharmacological Comparisons

μ-Opioid Receptor (MOR) Activity

Compounds with 2-methoxyacetyl modifications (e.g., 3i) demonstrate partial agonism at MOR, with EC₅₀ values in the nanomolar range . However, cyclobutanecarbonyl-substituted analogs (e.g., 4g) show reduced MOR activity, emphasizing the critical role of Position 1 substituents .

Kinase Inhibition Potential

Morpholine-substituted THQ derivatives (e.g., 10a and 10b) exhibit mTOR inhibition with IC₅₀ values <100 nM .

Actividad Biológica

3-(2-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic compound with potential therapeutic applications. Its structure includes a fluorophenyl moiety and a tetrahydroquinoline framework, which are known to influence its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 370.4 g/mol

- CAS Number : 1797612-38-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The tetrahydroquinoline structure is known for its affinity towards dopamine and serotonin receptors, which are critical in regulating mood and behavior. Additionally, the fluorophenyl group may enhance lipophilicity, facilitating better central nervous system penetration.

Pharmacological Effects

- Dopamine Receptor Modulation : The compound exhibits significant binding affinity to dopamine receptors, potentially influencing dopaminergic signaling pathways. This can have implications for treating neuropsychiatric disorders.

- Serotonin Receptor Activity : Preliminary studies suggest that the compound may also interact with serotonin receptors, which could contribute to its anxiolytic and antidepressant-like effects.

- Analgesic Properties : Similar compounds have shown analgesic effects via opioid receptor activation; thus, it is hypothesized that this compound may possess similar properties.

In Vitro Studies

In vitro assays have demonstrated that 3-(2-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide can inhibit dopamine uptake in neuronal cultures. This inhibition suggests potential as a therapeutic agent in conditions characterized by dopaminergic dysfunction.

Case Studies

A recent study highlighted the efficacy of tetrahydroquinoline derivatives in animal models of depression and anxiety. The findings indicated that these compounds could significantly reduce symptoms when administered at specific dosages over a defined period.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.